

An In-depth Technical Guide on the Toxicology and Safety of Decamethylcyclopentasiloxane (D5)

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Compound of Interest

Compound Name: Cyclodecasiloxane, eicosamethyl-

Cat. No.: B092957

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A Note on Nomenclature: The compound decamethylcyclopentasiloxane is chemically designated as D5. The term "D10" refers to decamethyltetrasiloxane. This guide focuses on D5, which is the subject of extensive toxicological research and is likely the substance of interest.

Executive Summary

Decamethylcyclopentasiloxane (D5) is a cyclic volatile methylsiloxane (cVMS) widely used in personal care products and industrial applications. Its toxicological profile has been extensively studied, revealing a low order of acute toxicity via oral, dermal, and inhalation routes. D5 is not considered to be a skin or eye irritant, nor a skin sensitizer. Toxicokinetic studies demonstrate minimal dermal absorption due to its high volatility, with rapid exhalation of the parent compound and excretion of metabolites following inhalation exposure. Repeated dose toxicity studies in rats have shown effects on the liver, consistent with a weak "phenobarbital-like" enzyme induction, which is generally considered an adaptive response. A slight increase in the incidence of uterine adenocarcinomas was observed in female rats at high concentrations in a chronic inhalation study. Mechanistic studies suggest this is due to a species-specific interaction with dopamine signaling pathways, a mode of action not considered relevant to humans. D5 is not genotoxic or mutagenic and does not induce reproductive or developmental toxicity in rats. This guide provides a comprehensive overview of the available toxicology and safety data for D5, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Decamethylcyclopentasiloxane is a colorless and odorless liquid with low viscosity and high volatility.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	541-02-6	
Molecular Formula	C10H30O5Si5	
Molecular Weight	370.77 g/mol	[3]
Boiling Point	210 °C	[2]
Melting Point	-44 °C	
Vapor Pressure	0.2 mmHg at 25 °C	[3]
Water Solubility	1.7 x 10 ⁻² mg/L at 25 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	8.06	[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Dermal Absorption: Due to its high volatility, dermal absorption of D5 is very low.^{[4][5]} In human studies, the majority of applied D5 evaporates from the skin surface.

Inhalation: Following inhalation exposure in both rats and humans, D5 is rapidly absorbed. The primary route of elimination is exhalation of the unchanged compound.^{[4][5]} A smaller fraction is metabolized and excreted in the urine. This rapid clearance limits the potential for bioaccumulation.^{[4][5]}

Toxicology Profile

The toxicological database for D5 is extensive, covering a range of endpoints from acute to chronic exposure.

Acute Toxicity

D5 exhibits a low order of acute toxicity across various routes of exposure.

Study	Species	Route	Endpoint	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50	> 5,000 mg/kg bw	[5]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	> 2,000 mg/kg bw	[6]
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (4-hour)	8.67 mg/L (vapor/aerosol)	[6]

Repeated Dose Toxicity

Repeated exposure studies have identified the liver as a target organ in rodents, with effects being consistent with adaptive changes.

Study Duration	Species	Route	NOAEL	Key Findings	Reference
28-Day	Rat	Oral	-	Increased liver weights.	[5]
90-Day	Rat	Oral	-	Increased liver weights without histopathological changes.	[5]
28-Day	Rat	Inhalation	75 ppm	Minor, transient changes in hematological and serum chemistry values; increased liver weights.	[6]
90-Day	Rat	Inhalation	≥160 ppm	Mild, non-adverse effects on the respiratory tract; adaptive increases in liver weights.	[4] [6]

2-Year	Rat	Inhalation	160 ppm	Increased incidence of uterine endometrial adenocarcinoma in females at the highest dose.	[4]
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Genotoxicity and Mutagenicity

D5 has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5]

Assay	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	Negative	[4]
In vitro Chromosomal Aberration Test	Mammalian Cells	Negative	[4]
In vivo Micronucleus Test	Rodent	Negative	[4]

Reproductive and Developmental Toxicity

Comprehensive reproductive and developmental toxicity studies have been conducted, showing no adverse effects on reproductive performance or fetal development.

Study Type	Species	Route	NOAEL (Reproductive/Developmental)	Key Findings	Reference
Two-Generation Reproductive Toxicity	Rat	Inhalation	160 ppm	No adverse effects on mating, fertility, gestation, or offspring viability and growth.	[4]

Experimental Protocols

The toxicological evaluation of D5 has largely followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Typically, young adult rats of a single sex are used.
- Procedure: The test substance is administered in a single dose by gavage to a group of animals. At least three dose levels are used. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Subchronic Inhalation Toxicity (based on OECD Guideline 413)

- **Objective:** To characterize the toxicity of a substance following repeated inhalation exposure for a 90-day period.
- **Test Animals:** Groups of at least 10 male and 10 female rodents are used.
- **Procedure:** Animals are exposed to the test substance (as a gas, vapor, or aerosol) for 6 hours per day, 5-7 days per week, for 90 days. At least three concentration levels and a control group are included. Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and ophthalmology. At the end of the study, a full necropsy and histopathological examination of organs are performed.
- **Endpoint:** The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest concentration at which no adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

- **Objective:** To detect gene mutations induced by a chemical.
- **Test System:** Amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli*.
- **Procedure:** Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
- **Endpoint:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

- **Objective:** To assess the effects of a substance on male and female reproductive performance and on the growth and development of offspring.^{[7][8][9][10]}
- **Test Animals:** Male and female rats are used for two generations (P and F1).^{[7][8][9][10]}

- Procedure: The parental (P) generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to their mating and the production of the second (F2) generation.[7][8][9][10]
- Endpoints: Evaluation includes effects on mating behavior, fertility, gestation length, litter size, offspring viability, growth, and sexual development. A comprehensive histopathological examination of the reproductive organs is also conducted.[7][8][9][10]

Visualizations

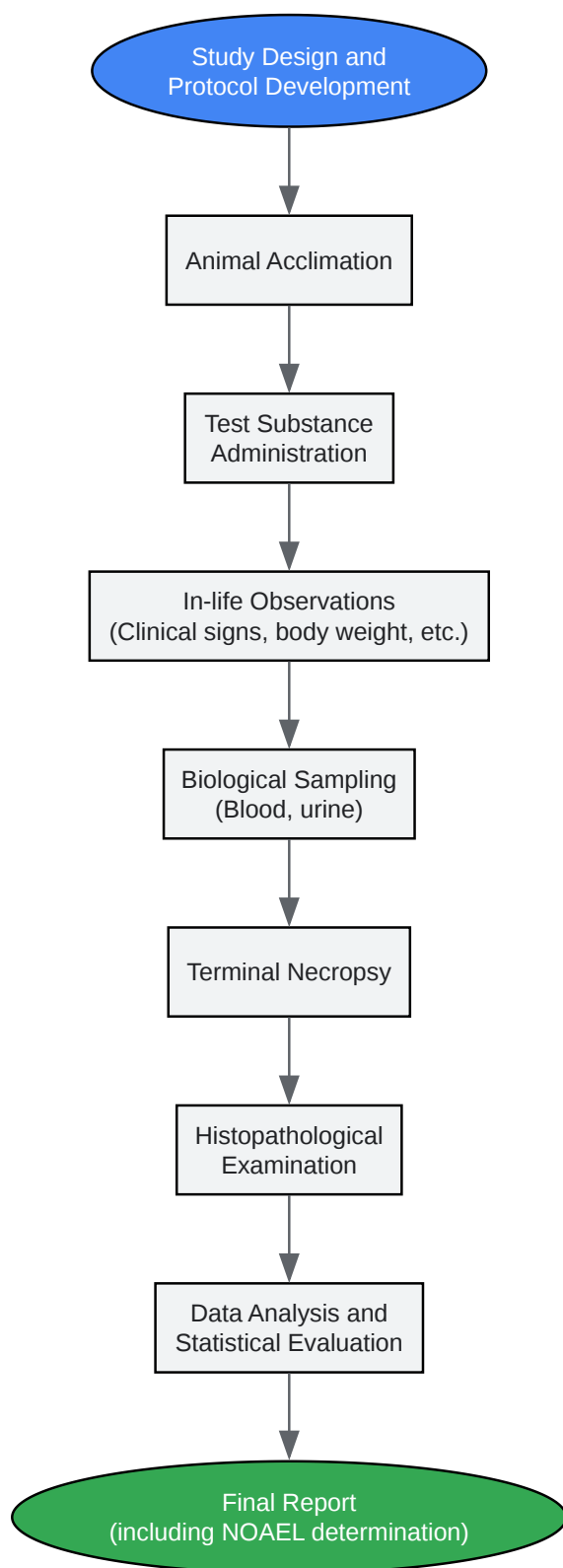
Proposed Signaling Pathway for D5-Induced Uterine Tumors in Rats



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Caption: Proposed mode of action for D5-induced uterine tumors in female rats.[4][11][12]

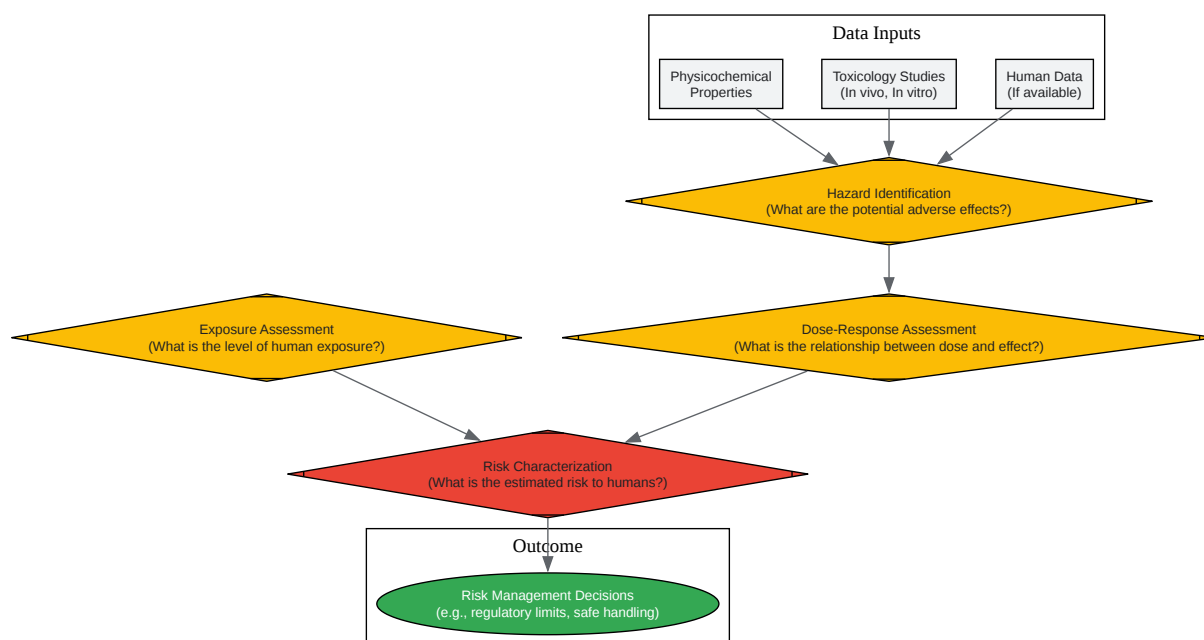
General Experimental Workflow for a Toxicity Study



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Caption: A generalized workflow for conducting an in vivo toxicology study.

Logical Flow of a Chemical Safety Assessment



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Caption: The four-step process of chemical risk assessment.[13][14][15]

Conclusion

Decamethylcyclopentasiloxane (D5) has a well-characterized and favorable toxicological profile for its intended uses. The extensive database indicates a low potential for acute and systemic toxicity. The observed liver effects in rodents are considered adaptive responses, and the uterine tumors in female rats are mechanistically understood to be a species-specific effect not relevant to human health. D5 is not genotoxic, mutagenic, or a reproductive/developmental

toxicant in animal studies. The data collectively support the safe use of D5 in consumer and industrial applications under current exposure scenarios.

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